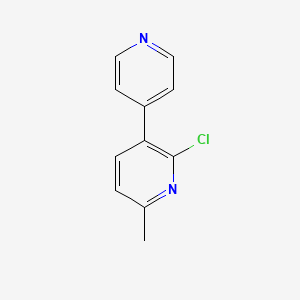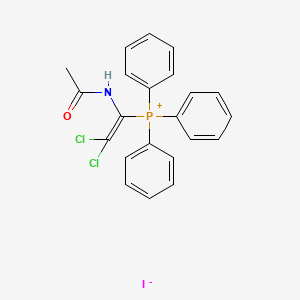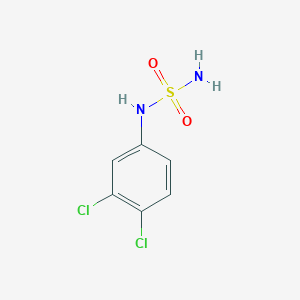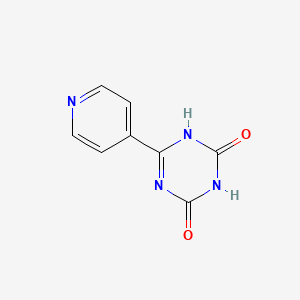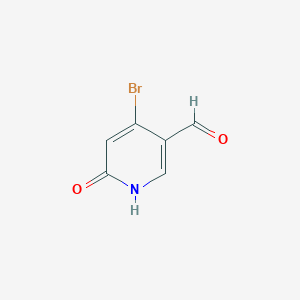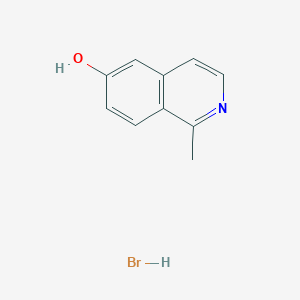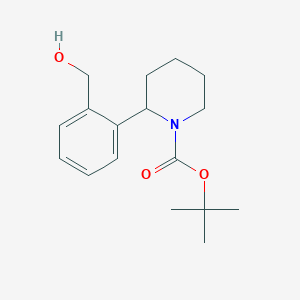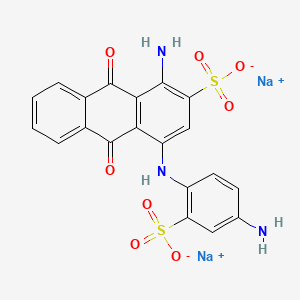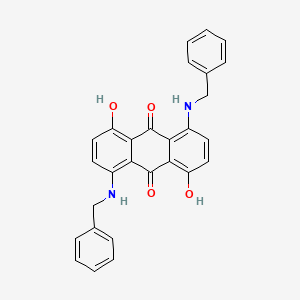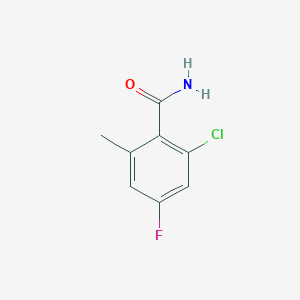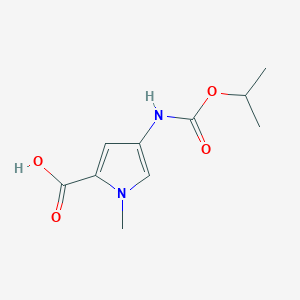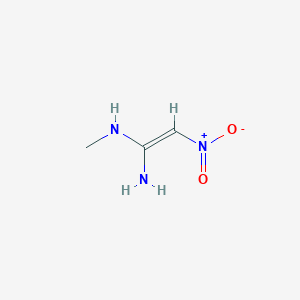
(E)-N-Methyl-2-nitroethene-1,1-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Methyl-2-nitroethene-1,1-diamine is an organic compound characterized by the presence of a nitro group and a diamine group attached to an ethene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-2-nitroethene-1,1-diamine typically involves the nitration of N-methyl-ethene-1,1-diamine. This process can be carried out using nitric acid in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
(E)-N-Methyl-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Conversion to N-methyl-ethene-1,1-diamine.
Substitution: Formation of various substituted ethene derivatives depending on the nucleophile used.
科学的研究の応用
(E)-N-Methyl-2-nitroethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-N-Methyl-2-nitroethene-1,1-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-Methyl-2-nitroethene-1,1-diamine: Lacks the (E)-configuration, which may affect its reactivity and interactions.
N-Methyl-2-nitropropane-1,1-diamine: Contains an additional carbon atom, altering its chemical properties.
N-Methyl-2-nitroethane-1,1-diamine: Saturated analog with different reactivity.
Uniqueness
(E)-N-Methyl-2-nitroethene-1,1-diamine is unique due to its (E)-configuration, which influences its chemical reactivity and interactions with other molecules
特性
分子式 |
C3H7N3O2 |
|---|---|
分子量 |
117.11 g/mol |
IUPAC名 |
(E)-1-N'-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(4)2-6(7)8/h2,5H,4H2,1H3/b3-2+ |
InChIキー |
NESLOYMMIUOLMU-NSCUHMNNSA-N |
異性体SMILES |
CN/C(=C/[N+](=O)[O-])/N |
正規SMILES |
CNC(=C[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



